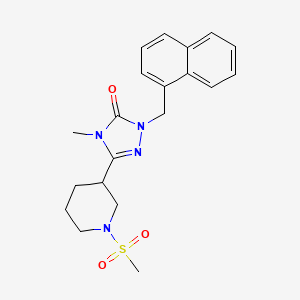

4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative with a complex heterocyclic architecture. Key structural features include:

- 1,2,4-triazol-5(4H)-one core: A five-membered ring system with nitrogen atoms at positions 1, 2, and 4, and a ketone group at position 3. This core is known for its bioactivity in medicinal chemistry .

- Naphthalen-1-ylmethyl substituent: A bulky aromatic group at position 1, which enhances lipophilicity and may influence receptor binding .

- Methylsulfonyl-piperidin-3-yl group: A piperidine ring substituted with a sulfonyl group at position 1 and attached to the triazolone core at position 2.

Propriétés

IUPAC Name |

4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-2-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-22-19(17-10-6-12-23(13-17)28(2,26)27)21-24(20(22)25)14-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,6,10,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMUUMHUBUYNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)C4CCCN(C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(naphthalen-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 358.46 g/mol

The presence of a triazole ring , a piperidine moiety , and a naphthalene group contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar activity.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Preliminary studies have suggested that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. For example, a case study demonstrated that a related triazole derivative exhibited an IC value lower than that of standard chemotherapeutic agents like doxorubicin against multiple cancer cell lines .

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival. The presence of the methylsulfonyl group enhances the compound's ability to interact with biological targets by increasing solubility and bioavailability.

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Evaluation :

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Structural Features

The table below compares the target compound with structurally related triazolone derivatives:

Key Structural Insights:

- The methylsulfonyl-piperidine group in the target compound distinguishes it from analogs with thioether (e.g., ) or acetylated piperidine (e.g., ) substituents. Sulfonyl groups improve metabolic stability compared to thioethers, which are prone to oxidation .

Pharmacological Activity

- Antifungal Activity : Triazolones with naphthyl groups (e.g., ) exhibit strong activity against Candida albicans. The target’s naphthylmethyl substituent may confer similar effects.

- Antimicrobial Selectivity : Compounds with sulfonyl groups (e.g., ) often show enhanced selectivity due to improved hydrogen-bonding interactions with target enzymes.

- Kinase Inhibition : Piperidine-containing triazolones (e.g., ) are reported to inhibit kinases via interactions with the ATP-binding pocket. The methylsulfonyl group in the target compound could modulate binding affinity.

Q & A

Q. Optimization Strategies :

- Temperature control (60–100°C) and solvent polarity adjustments to enhance yields.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., [M+H] ion matching theoretical mass).

- X-ray Crystallography : Resolve 3D conformation, particularly for the triazole-piperidine-naphthalene core .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How does molecular conformation influence biological target interactions?

Methodological Answer:

- 3D Structure Analysis : X-ray or DFT calculations reveal steric and electronic effects. For example, the methylsulfonyl group may stabilize piperidine ring conformation, enhancing binding to hydrophobic enzyme pockets .

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

- Reproducibility Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, DMF may yield higher purity (95%) vs. THF (85%) due to better solubility .

- Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., sulfonamide hydrolysis).

- Statistical Optimization : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. time) .

Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5), suggesting moderate blood-brain barrier penetration.

- Toxicity Screening : Use ProTox-II to assess hepatotoxicity risks (e.g., CYP450 inhibition).

- MD Simulations : Analyze stability in biological membranes (e.g., 100-ns trajectories in GROMACS) .

Advanced: What methodologies are used to profile biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : IC determination via fluorescence-based kits (e.g., Kinase-Glo® for kinase targets) .

- Cell Viability Screening : MTT assays on cancer cell lines (e.g., IC ≤ 10 µM in HeLa cells).

- Target Identification : Surface Plasmon Resonance (SPR) or ITC to measure binding affinity (K ≤ 100 nM) .

Advanced: How is compound stability evaluated under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate in simulated gastric fluid (pH 2.0) or PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours .

- Light/Heat Stability : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines). Quantify degradation products (e.g., sulfonic acid derivatives) .

Advanced: What mechanistic insights guide reaction pathway design?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-limiting steps (e.g., C-N bond formation).

- Intermediate Trapping : Identify transient species via LC-MS or NMR (e.g., acylpiperidine intermediates) .

Advanced: How are structure-activity relationship (SAR) studies conducted for this scaffold?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace naphthalene with biphenyl) and test bioactivity.

- 3D-QSAR Modeling : CoMFA or CoMSIA to correlate steric/electronic features with IC values .

Cross-Disciplinary: What non-pharmacological applications exist for this compound?

Methodological Answer:

- Materials Science : Study supramolecular assembly via XRD (e.g., π-π stacking of naphthalene units).

- Catalysis : Evaluate metal-chelating properties for asymmetric synthesis (e.g., triazole-copper complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.